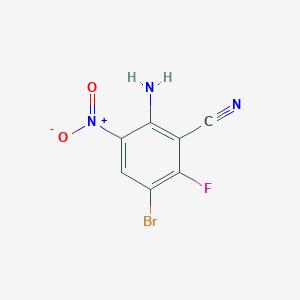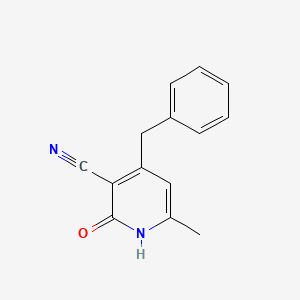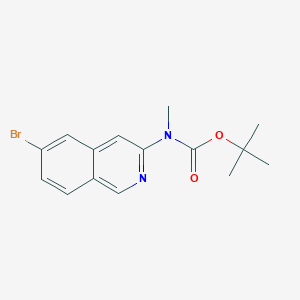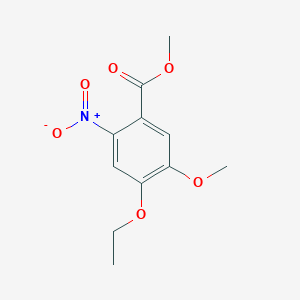
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrFN3O2. This compound is characterized by the presence of amino, bromo, fluoro, nitro, and nitrile functional groups attached to a benzene ring. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile typically involves multiple steps. One common method starts with the nitration of 2-fluorobenzonitrile to form 2-fluoro-5-nitrobenzonitrile. This intermediate is then subjected to bromination to introduce the bromo group at the 5-position. Finally, the amino group is introduced through a substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagents used.
Reduction: Formation of 2-Amino-5-bromo-6-fluoro-3-aminobenzonitrile.
Oxidation: Formation of 2-Nitro-5-bromo-6-fluoro-3-nitrobenzonitrile.
Wissenschaftliche Forschungsanwendungen
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in the study of enzyme interactions.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The presence of multiple functional groups allows it to interact with various molecular targets, disrupting normal cellular processes and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-nitrobenzonitrile: Similar structure but lacks the bromo and fluoro groups.
2-Bromo-6-fluorobenzonitrile: Similar structure but lacks the amino and nitro groups.
2-Amino-6-fluorobenzonitrile: Similar structure but lacks the bromo and nitro groups
Uniqueness
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Eigenschaften
Molekularformel |
C7H3BrFN3O2 |
|---|---|
Molekulargewicht |
260.02 g/mol |
IUPAC-Name |
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile |
InChI |
InChI=1S/C7H3BrFN3O2/c8-4-1-5(12(13)14)7(11)3(2-10)6(4)9/h1H,11H2 |
InChI-Schlüssel |
MNSQIEAAUXBWSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-Oxo-1,4-dihydro-2H-3,1-benzoxazin-6-yl)oxy]butyl acetate](/img/structure/B8579431.png)


![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetonitrile](/img/structure/B8579458.png)










